5-Fluoropyridine-2-thiol 5-Fluoropyridine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1199806-26-2
VCID: VC4285014
InChI: InChI=1S/C5H4FNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
SMILES: C1=CC(=S)NC=C1F
Molecular Formula: C5H4FNS
Molecular Weight: 129.15

5-Fluoropyridine-2-thiol

CAS No.: 1199806-26-2

Cat. No.: VC4285014

Molecular Formula: C5H4FNS

Molecular Weight: 129.15

* For research use only. Not for human or veterinary use.

5-Fluoropyridine-2-thiol - 1199806-26-2

Specification

CAS No. 1199806-26-2
Molecular Formula C5H4FNS
Molecular Weight 129.15
IUPAC Name 5-fluoro-1H-pyridine-2-thione
Standard InChI InChI=1S/C5H4FNS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Standard InChI Key SIOJPOJBJKVYCE-UHFFFAOYSA-N
SMILES C1=CC(=S)NC=C1F

Introduction

Chemical Identity and Structural Features

Molecular and Electronic Configuration

The IUPAC name for 5-fluoropyridine-2-thiol is 5-fluoro-1H-pyridine-2-thione, reflecting its tautomeric equilibrium between thiol and thione forms. Key structural parameters include:

PropertyValue/Descriptor
Molecular FormulaC₅H₄FNS
Molecular Weight129.15–129.16 g/mol
SMILESC1=CC(=S)NC=C1F
InChI KeySIOJPOJBJKVYCE-UHFFFAOYSA-N
TautomerismThiol ⇌ Thione (pH-dependent)

The fluorine atom induces electron-withdrawing effects, polarizing the pyridine ring and enhancing the acidity of the thiol group (pKa ≈ 6–8) . This electronic modulation facilitates nucleophilic substitution and metal coordination .

Synthesis and Reaction Pathways

Primary Synthetic Routes

5-Fluoropyridine-2-thiol is typically synthesized via functionalization of pyridine precursors. Two predominant methods are:

Halogen Exchange Reactions

2-Bromo-5-fluoropyridine (CAS 41404-58-4) serves as a key intermediate. Treatment with thiourea or hydrogen sulfide under basic conditions yields the thiol derivative . For example:

2-Bromo-5-fluoropyridine+NaSH5-Fluoropyridine-2-thiol+NaBr\text{2-Bromo-5-fluoropyridine} + \text{NaSH} \rightarrow \text{5-Fluoropyridine-2-thiol} + \text{NaBr}

This method achieves yields of 72–85% under optimized conditions .

Direct Fluorination-Thiolation Tandem Reactions

Recent advances employ silver(II) fluoride (AgF₂) for regioselective C–H fluorination of pyridines, followed by nucleophilic thiolation. This one-pot approach minimizes side reactions and improves atom economy .

Physicochemical Characterization

Spectroscopic Data

Advanced analytical techniques confirm the compound's structure:

TechniqueKey Observations
¹H NMR (CDCl₃)δ 8.53 (d, 1H), 8.19 (dd, 1H), 7.60 (td, 1H)
¹³C NMRδ 160.8 (C-F), 152.2 (C-S), 140.6 (C-N)
FT-IRν 2570 cm⁻¹ (S-H stretch), 1580 cm⁻¹ (C=N)
LC-MSm/z 129.1 [M+H]⁺

Thermogravimetric analysis (TGA) reveals decomposition above 238°C, consistent with its thermal stability .

Applications in Pharmaceutical and Materials Science

Radiopharmaceutical Labeling

The thiol group enables conjugation to biomolecules for positron emission tomography (PET). For instance, [¹⁸F]FPySH facilitates site-specific labeling of dehydroalanine (Dha)-containing peptides with radiochemical yields of 7±2.1% .

Comparative Analysis with Related Thiols

CompoundpKa (S-H)ReactivityApplications
5-Fluoropyridine-2-thiol6.8Nucleophilic substitutionPharmaceuticals, PET
Benzoxazole-2-thiol7.2Metal coordinationAnticancer agents
Cysteine8.3Redox reactionsProtein synthesis

The lower pKa of 5-fluoropyridine-2-thiol enhances its nucleophilicity compared to benzoxazole derivatives, enabling faster conjugation kinetics .

Future Directions and Challenges

Current research focuses on:

  • Green Synthesis: Developing photocatalytic fluorination-thiolation to replace AgF₂ .

  • Targeted Drug Delivery: Engineering thiol-disulfide exchange systems for controlled release .

Challenges include minimizing toxicity and improving synthetic yields for industrial-scale production .

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